1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride
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Overview
Description
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered attention due to its unique structural properties and potential applications in various scientific fields. The compound is characterized by a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, with a carboxylic acid group and a dioxo functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxo functionality. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo functionality to other oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazepane derivatives with different oxidation states.
Scientific Research Applications
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxo functionality and thiazepane ring allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,4-Thiazepane: Lacks the dioxo functionality and carboxylic acid group.
1,1-Dioxo-1,4-thiazepane: Similar structure but without the carboxylic acid group.
6-Carboxy-1,4-thiazepane: Contains the carboxylic acid group but lacks the dioxo functionality.
Uniqueness: 1,1-Dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride is unique due to the presence of both the dioxo functionality and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,1-dioxo-1,4-thiazepane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)5-3-7-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZHAALCIJIKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(CN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247104-23-8 |
Source
|
Record name | 1,1-dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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